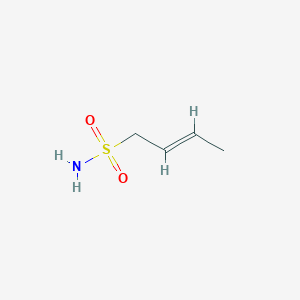

But-2-ene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

But-2-ene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

But-2-ene-1-sulfonamide can be synthesized through several methods. One common approach involves the reaction of but-2-ene with sulfonamide precursors under specific conditions. For instance, the reaction between but-2-ene and sulfonyl chloride in the presence of a base such as pyridine can yield this compound . Another method involves the use of sodium sulfinates and amines, mediated by ammonium iodide (NH4I), to produce sulfonamides .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

But-2-ene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction can convert the sulfonamide group to sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can replace the sulfonamide group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

But-2-ene-1-sulfonamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: In biological research, it serves as a probe to study enzyme interactions and protein functions.

Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of but-2-ene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit enzymes by mimicking the structure of natural substrates. For example, they can inhibit dihydropteroate synthetase, an enzyme involved in folate synthesis, thereby disrupting bacterial growth .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to but-2-ene-1-sulfonamide include:

Sulfanilamide: A well-known sulfonamide with antibacterial properties.

Sulfonimidates: These compounds have a similar sulfonyl functional group but differ in their overall structure and reactivity.

Sulfonamides: A broad class of compounds with diverse applications in medicine and industry.

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its ability to undergo oxidation, reduction, and substitution reactions makes it a versatile compound in synthetic chemistry .

Biological Activity

But-2-ene-1-sulfonamide is a sulfonamide compound that has garnered attention for its biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound can be synthesized through various chemical reactions involving sulfonyl chlorides and amines. The general reaction pathway includes:

- Formation of Sulfonamide : The reaction between but-2-ene and sulfonyl chloride in the presence of a base to form this compound.

- Purification : The crude product is purified using recrystallization techniques.

Antimicrobial Properties

Sulfonamides, including this compound, are known for their antibacterial properties. They act primarily by inhibiting bacterial folate synthesis, which is crucial for DNA replication and cell division.

Mechanism of Action :

- Inhibition of Dihydropteroate Synthase (DHPS) : this compound competes with para-aminobenzoic acid (PABA) for binding to DHPS, disrupting folate synthesis and leading to bacteriostatic effects .

Research Findings :

- Studies have shown that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it has been tested against strains such as Escherichia coli and Staphylococcus aureus, demonstrating a minimum inhibitory concentration (MIC) comparable to established sulfonamides .

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| E. coli | 15 | Moderate |

| S. aureus | 10 | High |

| Pseudomonas aeruginosa | 20 | Moderate |

Anticancer Activity

Recent studies have explored the potential anticancer properties of this compound derivatives. Research indicates that these compounds may inhibit tumor growth through various mechanisms:

Mechanisms of Action :

- Inhibition of Carbonic Anhydrase : Some sulfonamides have been found to inhibit carbonic anhydrase isoforms, which are involved in tumor cell proliferation .

- Induction of Apoptosis : Certain derivatives trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Case Studies :

A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including lung (A549), liver (HepG2), and breast (MCF7) cells. The results indicated that this compound significantly reduced cell viability in a dose-dependent manner, with IC50 values ranging from 5–15 µM across different cell lines .

Toxicity and Safety Profile

While sulfonamides are generally well-tolerated, some studies report potential side effects such as hypersensitivity reactions and renal toxicity. It is crucial to evaluate the safety profile through preclinical studies before clinical application.

Properties

Molecular Formula |

C4H9NO2S |

|---|---|

Molecular Weight |

135.19 g/mol |

IUPAC Name |

(E)-but-2-ene-1-sulfonamide |

InChI |

InChI=1S/C4H9NO2S/c1-2-3-4-8(5,6)7/h2-3H,4H2,1H3,(H2,5,6,7)/b3-2+ |

InChI Key |

HBIXPJWSSLDLMW-NSCUHMNNSA-N |

Isomeric SMILES |

C/C=C/CS(=O)(=O)N |

Canonical SMILES |

CC=CCS(=O)(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.